4-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the cyclization of 3-nitrophthalic anhydride with 3-aminopropylamine to form the isoindole core.
Industrial Production Methods
Industrial production of lenalidomide typically involves optimized reaction conditions to ensure high yield and purity. The process includes stringent control of reaction parameters such as temperature, pH, and solvent choice. The final product is purified using techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert lenalidomide to its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include various derivatives of lenalidomide with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Lenalidomide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Biology: Studied for its effects on cellular pathways and gene expression.
Medicine: Extensively researched for its therapeutic potential in treating cancers, autoimmune diseases, and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Lenalidomide exerts its effects through multiple mechanisms:
Molecular Targets: It binds to the ubiquitin E3 ligase cereblon, leading to the degradation of Ikaros transcription factors IKZF1 and IKZF3.
Pathways Involved: This degradation results in the modulation of various cellular pathways, including those involved in immune response, cell proliferation, and apoptosis
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its sedative and teratogenic effects.
Pomalidomide: Another derivative of thalidomide with similar immunomodulatory properties.
Bortezomib: A proteasome inhibitor used in combination with lenalidomide for treating multiple myeloma
Uniqueness of Lenalidomide
Lenalidomide is unique due to its enhanced potency and reduced side effects compared to thalidomide. It has a broader spectrum of activity and is more effective in modulating the immune system and inhibiting tumor growth .
Properties
Molecular Formula |
C17H20N4O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[3-aminopropyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H20N4O4/c1-20(9-3-8-18)11-5-2-4-10-14(11)17(25)21(16(10)24)12-6-7-13(22)19-15(12)23/h2,4-5,12H,3,6-9,18H2,1H3,(H,19,22,23) |
InChI Key |
MVYLQNLPCSJDMY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN)C1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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